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molecular formula C17H18O4 B8498823 Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate

Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate

Cat. No. B8498823
M. Wt: 286.32 g/mol
InChI Key: CLKDVUOJHWYTRH-UHFFFAOYSA-N
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Patent
US08119666B2

Procedure details

2-Hydroxy-5-methylbenzoic acid methyl ester (4.98 g, 30 mmol) and 1-chloromethyl-4-methoxybenzene (4.69 g, 30 mmol) and K2CO3 (4.55 g, 33 mmol) in DMF (50 mL) is heated to 60° C. for 72 h. The mixture is then diluted with EtOAc (100 mL), and then washed with 1N HCl solution and brine. It is then dried and concentrated. The residue is purified by flash chromatography to give the title compound as a colorless oil.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[OH:11].Cl[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CCOC(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C)O)=O
Name
Quantity
4.69 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Name
Quantity
4.55 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N HCl solution and brine
CUSTOM
Type
CUSTOM
Details
It is then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C)OCC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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